![molecular formula C9H8F2O B2806256 2-(2,4-Difluorophenyl)propanal CAS No. 1494406-28-8](/img/structure/B2806256.png)
2-(2,4-Difluorophenyl)propanal
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Overview
Description
2-(2,4-Difluorophenyl)propanal is a chemical compound . It is related to 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol, which has a molecular formula of C12H14F2O2 and an average mass of 228.235 Da . Another related compound is 2-(2,4-DIFLUOROPHENYL)ETHANAMINE, which has a linear formula of C8H9F2N .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of the compound N-(2,4-Difluorophenyl)-2-fluorobenzamide was achieved in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Another study reported the efficient synthesis of 2-(2,4-difluorophenyl)propane using solid acid catalysts .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various techniques. For example, the crystal structure of N-(2,4-Difluorophenyl)-2-fluorobenzamide was determined using single-crystal X-ray diffraction methods . The compound crystallized in space group Pn, with both aromatic rings effectively coplanar . Another study reported the crystal structure of a related compound, propanal, determined using powder X-ray diffraction and neutron scattering .Chemical Reactions Analysis
The decomposition mechanism of propanal, a related compound, has been studied. The decomposition at the initial stages of pyrolysis occurs through four unimolecular barrierless reactions . Another study reported the addition-elimination reactions of aldehydes and ketones, which are relevant to the chemical reactivity of 2-(2,4-Difluorophenyl)propanal .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, the thermal expansion and far-IR spectrum of propanal were determined using powder X-ray diffraction, neutron scattering, and other techniques .Scientific Research Applications
Prodrug Development
One of the notable applications of 2-(2,4-Difluorophenyl)propanal derivatives is in the development of prodrugs. For instance, fosfluconazole, a water-soluble prodrug of Diflucan, was developed to improve solubility and bioavailability. The strategy behind the selection of the phosphate ester promoiety, which involved the phosphorylation of a sterically hindered tertiary alcohol, illustrates the chemical versatility and potential of 2-(2,4-Difluorophenyl)propanal derivatives in drug formulation (Bentley et al., 2002).
Organic Electronics
2-(2,4-Difluorophenyl)propanal derivatives have also been explored for their utility in organic electronics, particularly in organic light-emitting devices (OLEDs). Novel 2,4-difluorophenyl-functionalized arylamines were synthesized and showed significant potential as hole-injecting and hole-transporting layers in OLEDs, demonstrating the impact of fluorinated substituents on electronic properties and device performance (Li et al., 2012).
Anticancer Research
In the realm of anticancer research, derivatives of 2-(2,4-Difluorophenyl)propanal have been synthesized and evaluated for their cytotoxic activities against various human tumor cell lines. The induction of apoptosis in oral squamous cell carcinomas by these compounds suggests their potential as therapeutic agents (Yamali et al., 2017).
Synthesis of Analogous Compounds
The synthesis of fluconazole analogs highlights the chemical adaptability of 2-(2,4-Difluorophenyl)propanal derivatives. These analogs, designed to mimic fluconazole's antifungal properties, underscore the compound's significance in generating new pharmaceuticals (Heravi & Motamedi, 2004).
Chemical Synthesis and Functionalization
The compound's derivatives have facilitated the regioexhaustive functionalization of difluorophenols, enabling the synthesis of diverse fluorinated hydroxybenzoic acids. This showcases the utility of 2-(2,4-Difluorophenyl)propanal derivatives in expanding the toolbox for synthetic organic chemistry (Marzi, Gorecka, & Schlosser, 2004).
Safety and Hazards
Future Directions
Future research could focus on the synthesis, structural analysis, and potential applications of 2-(2,4-Difluorophenyl)propanal and related compounds. For instance, cyclometalated Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine have shown promising properties for structural transformation, luminescence switching, and photocatalytic activity for hydrogen evolution . Further studies could also explore the potential of these compounds in medicinal chemistry and pharmaceuticals .
properties
IUPAC Name |
2-(2,4-difluorophenyl)propanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTBCFBCVZWTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)propanal |
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